

Harnessing the Agelasine Scaffold for Novel Drug Discovery: Application Notes and Protocols

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Compound of Interest

Compound Name: Agelasine

Cat. No.: B10753911

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Introduction

Agelasines, a family of diterpenoid alkaloids isolated from marine sponges of the genus Agelas, represent a versatile scaffold for the development of novel therapeutics.^[1] These compounds, characterized by a 7,9-dialkylpurinium salt structure, exhibit a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-biofilm properties.^{[1][2]} Their unique chemical architecture and diverse pharmacological profile make them attractive starting points for medicinal chemistry campaigns aimed at discovering new drugs with improved efficacy and novel mechanisms of action.

This document provides detailed application notes and experimental protocols for utilizing the **agelasine** scaffold in drug development. It is intended to guide researchers in the synthesis of **agelasine** analogs, the evaluation of their biological activities, and the elucidation of their mechanisms of action.

Biological Activities and Therapeutic Potential

The therapeutic potential of **agelasines** stems from their ability to modulate multiple cellular pathways implicated in various diseases.

Anticancer Activity: **Agelasine** derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines, including multidrug-resistant strains.[3][4] Their anticancer effects are mediated through various mechanisms, including the inhibition of key signaling proteins and the induction of apoptosis.

Antimicrobial Activity: The **agelasine** scaffold has yielded compounds with potent activity against a variety of pathogenic microorganisms, including bacteria and protozoa.[2] Notably, certain analogs have shown efficacy against *Mycobacterium tuberculosis*.[3]

Anti-biofilm Activity: Biofilms are a major challenge in infectious diseases due to their inherent resistance to conventional antibiotics. **Agelasine** derivatives have emerged as promising anti-biofilm agents, capable of both inhibiting biofilm formation and eradicating established biofilms.

Data Presentation: Summary of Biological Activities

The following tables summarize the reported biological activities of various **agelasine** derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of **Agelasine** Analogs

Compound/Analog	Cancer Cell Line	IC50 (μM)	Reference
Agelasine D	U-937 GTB (Lymphoma)	1.5	[3]
RPMI 8226/s (Myeloma)	0.9	[3]	
CEM/s (Leukemia)	1.2	[3]	
ACHN (Renal)	2.5	[3]	
2-Methylamino-agelasine analog	U-937 GTB (Lymphoma)	0.8	[2]
RPMI 8226/s (Myeloma)	0.5	[2]	
CEM/s (Leukemia)	0.7	[2]	
ACHN (Renal)	1.8	[2]	

Table 2: Antimicrobial Activity of **Agelasine** Analogs

Compound/Analog	Microorganism	MIC (µg/mL)	Reference
Agelasine D	Staphylococcus aureus	6.25	[3]
Escherichia coli	25	[3]	
Mycobacterium tuberculosis	12.5	[3]	
2-Methyl-agelasine analog	Mycobacterium tuberculosis	6.25	[2]
Plasmodium falciparum	1.8	[2]	
Leishmania infantum	3.5	[2]	

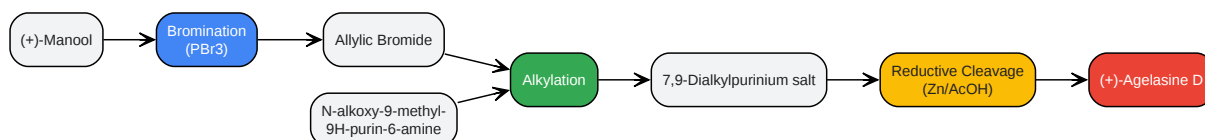
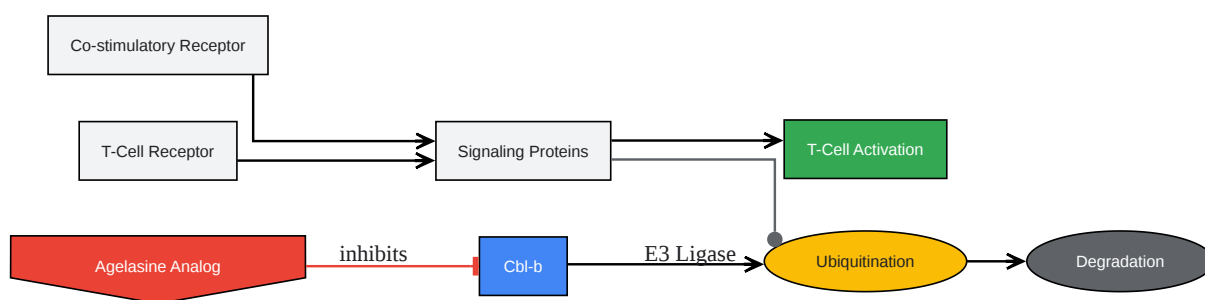
Table 3: Anti-biofilm Activity of **Agelasine** Analogs

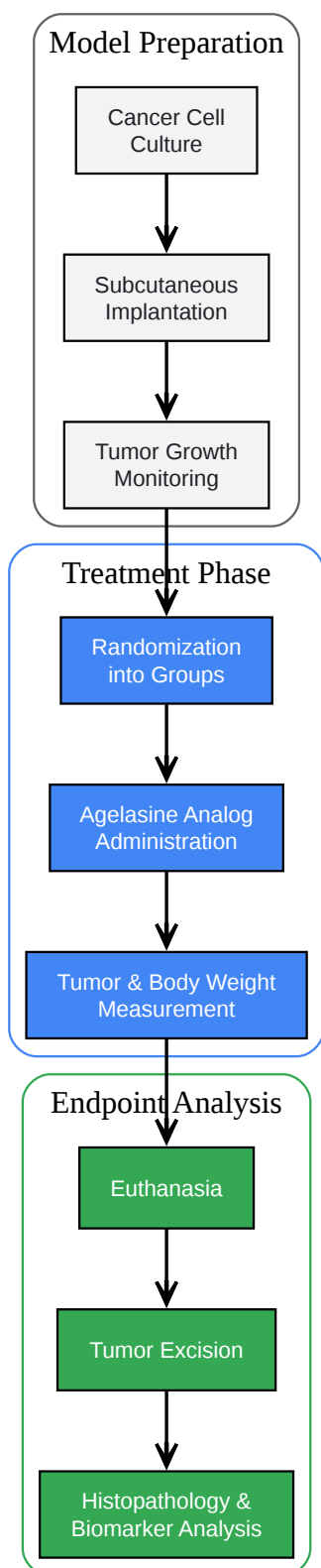
Compound/Analog	Microorganism	MBIC (µg/mL)	MBEC (µg/mL)	Reference
Elasnin (structurally related)	Methicillin-resistant Staphylococcus aureus (MRSA)	1.25-2.5	0.63-1.25	[5]
Agelasine-related compound	Staphylococcus aureus	200	Not Reported	
Agelasine-related compound	Escherichia coli	100	Not Reported	[6]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of **agelasines** are attributed to their interaction with multiple cellular targets and signaling pathways.

Inhibition of Cbl-b Ubiquitin Ligase: Some **agelasine** analogs have been shown to inhibit the Casitas B-lineage lymphoma-b (Cbl-b) E3 ubiquitin ligase. Cbl-b is a negative regulator of T-cell activation, and its inhibition can enhance the immune response against cancer cells.





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References

- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial and antineoplastic activities of agelasine analogs modified in the purine 2-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-agelasine D: improved synthesis and evaluation of antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mode of action of elasnin as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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